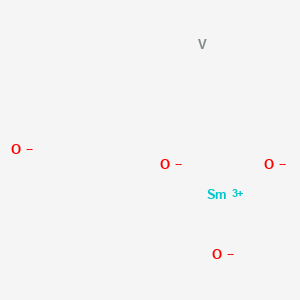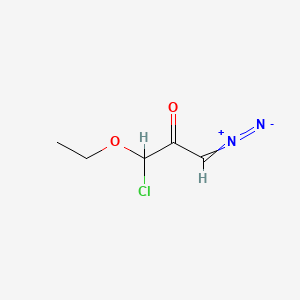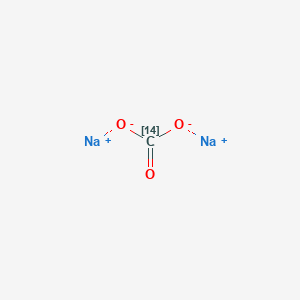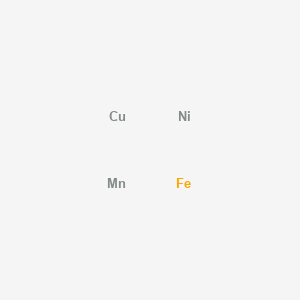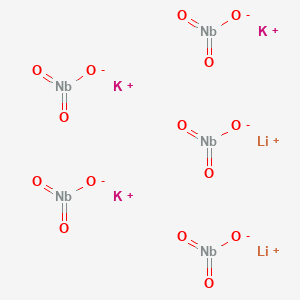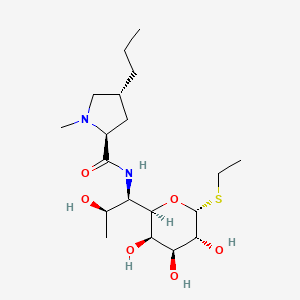
Lincomycin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lincomycin C is a natural product found in Streptomyces lincolnensis with data available.
Scientific Research Applications
Antibiotic Properties and Mechanism of Action :
- Lincomycin exhibits biological activity against bacteria, especially Gram-positive ones, and protozoans. It inhibits protein synthesis in sensitive bacteria, making it bacteriostatic, but at higher concentrations, it can be bactericidal. Lincomycin is less effective compared to its semi-synthetic chlorinated derivative clindamycin in treating bacterial infections, particularly those caused by anaerobic species (Spížek & Řezanka, 2017).
Biosynthesis and Genetic Control :
- The chemical structures of lincosamide antibiotics and the biosynthesis of lincomycin are significant research topics. Lincomycin's biosynthesis and its genetic control have been described, offering insights into the production and development of this antibiotic (Spížek & Řezanka, 2004).
Crystal Structure Analysis :
- The crystal structure of lincomycin has been studied to understand its conformational and structural features. Single-crystal X-ray crystallography revealed that lincomycin hydrochloride is orthorhombic and consists of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry. This structural analysis is crucial for comparing lincomycin's features with other aminoglycoside antibiotics (Rajeswaran & Srikrishnan, 2004).
Biosynthetic Pathway Insights :
- Research has identified GDP-D-erythro-α-D-gluco-octose as a key intermediate in the lincomycin A biosynthetic pathway. This discovery provides significant insight into lincomycin biosynthesis, highlighting the role of activated octose in the formation of lincomycin (Lin et al., 2014).
Environmental Impact and Behavior :
- Lincomycin, used in veterinary medicine, frequently enters the agricultural and aquatic environment, impacting non-target organisms and contributing to antibiotic resistance. A study focused on the fate of lincomycin in these environments, revealing its detection in various compartments and its potential for biological degradation in the aquatic environment (Mehrtens et al., 2021).
Enhanced Production Techniques :
- Techniques for enhancing lincomycin production, such as calcium gluconate feeding in the fermentation process of Streptomyces lincolnensis, have been studied. This approach showed an increase in lincomycin A yield, providing insights into improving production efficiency (Zhuang et al., 2019).
properties
CAS RN |
14042-43-4 |
|---|---|
Product Name |
Lincomycin C |
Molecular Formula |
C19H36N2O6S |
Molecular Weight |
420.565 |
IUPAC Name |
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N2O6S/c1-5-7-11-8-12(21(4)9-11)18(26)20-13(10(3)22)17-15(24)14(23)16(25)19(27-17)28-6-2/h10-17,19,22-25H,5-9H2,1-4H3,(H,20,26)/t10-,11-,12+,13-,14+,15-,16-,17-,19-/m1/s1 |
InChI Key |
GNPWCZOXLLXPNA-RETOTEICSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SCC)O)O)O)C(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



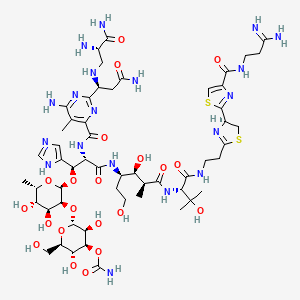
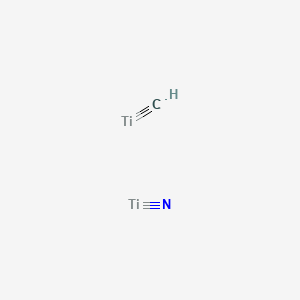
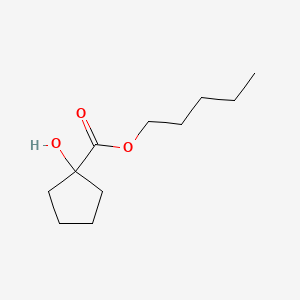
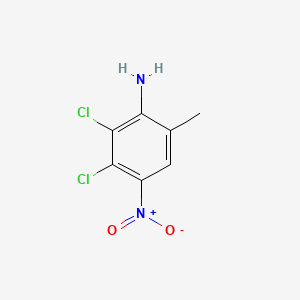
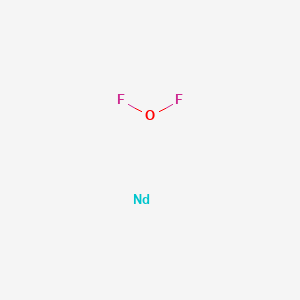
![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)
![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)
